3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a bromophenyl group and an ethyl group attached to the pyrrole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid
Reduction: 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A compound with significant biological activities.
Uniqueness
3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrrole core, combined with the bromophenyl and ethyl substituents, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C13H12BrNO |
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Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H12BrNO/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(14)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
VVDUTSFAYVPFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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